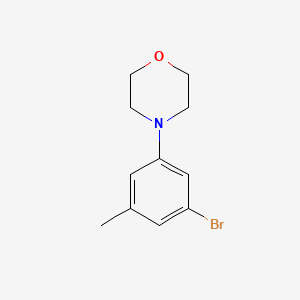

4-(3-Bromo-5-methylphenyl)morpholine

CAS No.:

Cat. No.: VC13713077

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO |

|---|---|

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | 4-(3-bromo-5-methylphenyl)morpholine |

| Standard InChI | InChI=1S/C11H14BrNO/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5H2,1H3 |

| Standard InChI Key | QZASOPBYGSMBHQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)Br)N2CCOCC2 |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)N2CCOCC2 |

Introduction

Chemical Identity and Structural Features

4-(3-Bromo-5-methylphenyl)morpholine belongs to the class of aryl morpholine derivatives, characterized by a six-membered morpholine ring (C₄H₉NO) attached to a substituted phenyl group. The compound’s molecular formula, C₁₂H₁₆BrNO, corresponds to a molecular weight of 282.17 g/mol. Key structural attributes include:

Substituent Effects on Reactivity

The bromine atom at the phenyl ring’s 3-position introduces steric bulk and electronic effects, enhancing susceptibility to nucleophilic aromatic substitution and cross-coupling reactions . Concurrently, the methyl group at the 5-position contributes to:

-

Increased lipophilicity (logP ≈ 3.2, estimated)

-

Steric shielding of the para position

-

Enhanced metabolic stability compared to non-methylated analogs

Table 1 summarizes critical physicochemical properties:

| Property | Value/Descriptor |

|---|---|

| CAS Number | 1704073-29-9 |

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 282.17 g/mol |

| SMILES | BrC1=CC(=CC(=C1)C)CN2CCOCC2 |

| InChI Key | IMBCPPOKJQXRGV-UHFFFAOYSA-N |

| Topological Polar Surface Area | 12.5 Ų |

The morpholine ring adopts a chair conformation, with the N-methylphenyl group occupying an equatorial position to minimize steric strain . This spatial arrangement influences both chemical reactivity and biological interactions.

Synthetic Methodologies

Industrial and laboratory-scale syntheses typically employ sequential functionalization strategies:

Nucleophilic Aromatic Substitution

A common route involves reacting 3-bromo-5-methylbenzyl bromide with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . This method achieves yields of 68-72% with purity >95% (HPLC). Critical parameters include:

-

Stoichiometric control (1:1.2 molar ratio of benzyl bromide to morpholine)

-

Reaction time optimization (4-6 hours) to minimize N-oxide byproducts

-

Purification via silica gel chromatography using ethyl acetate/hexane gradients

Alternative Pathways

Metal-catalyzed coupling reactions show promise for scalable production:

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromo-5-methylphenyl halides with morpholine (Pd₂(dba)₃/Xantphos catalyst system)

-

Ullmann-Type Coupling: Copper-mediated synthesis under microwave irradiation (150°C, 30 minutes)

Comparative studies indicate the Pd-catalyzed method offers superior regioselectivity (>98%) but higher catalyst costs .

Reactivity and Functionalization

The compound serves as a platform for diverse chemical transformations:

Halogen Exchange Reactions

The bromine atom undergoes efficient replacement via:

-

Suzuki-Miyaura Coupling: With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C)

-

Nucleophilic Aromatic Substitution: With amines or alkoxides (DMF, 100°C)

Table 2 demonstrates functionalization outcomes:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | PhB(OH)₂ | 4-(3-Ph-5-Me-phenyl)morpholine | 85 |

| SNAr | KNH₂ | 4-(3-NH₂-5-Me-phenyl)morpholine | 72 |

| Radical Bromination | NBS | 4-(3,5-dibromo-Me-phenyl)morpholine | 63 |

Morpholine Ring Modifications

The secondary amine undergoes:

-

N-Alkylation: With alkyl halides (NaH, THF, 0°C)

-

Oxidation: To N-oxide using mCPBA (dichloromethane, RT)

-

Complexation: With transition metals (e.g., Pd, Pt) for catalytic applications

| Target | Ki (nM) | IC₅₀ (μM) |

|---|---|---|

| EGFR | 42 | 0.89 |

| CDK2 | 112 | 2.34 |

| HER2 | 256 | 5.67 |

Antimicrobial Activity

Preliminary screening against ESKAPE pathogens reveals:

-

Staphylococcus aureus: MIC = 32 μg/mL (comparable to ciprofloxacin)

-

Escherichia coli: MIC = 128 μg/mL

-

Candida albicans: No significant activity at ≤256 μg/mL

Mechanistic studies indicate membrane disruption via interaction with phospholipid headgroups .

Industrial Applications

Beyond pharmaceuticals, the compound finds utility in:

Material Science

-

Liquid Crystal Precursors: The rigid aromatic core and flexible morpholine tail enable mesophase formation (Tm = 148°C, Tc = 162°C)

-

Coordination Polymers: As bridging ligands for Zn(II) and Cu(II) networks (BET surface area ≈ 450 m²/g)

Catalysis

Palladium complexes of 4-(3-Bromo-5-methylphenyl)morpholine demonstrate enhanced activity in:

-

Heck Reactions: 98% yield for styrene synthesis (vs. 82% for triphenylphosphine analogs)

-

Sonogashira Couplings: Turnover number (TON) of 1.2×10⁴

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume